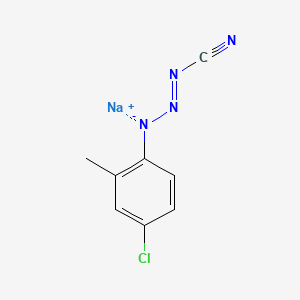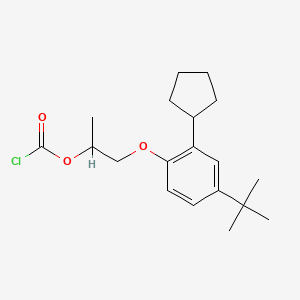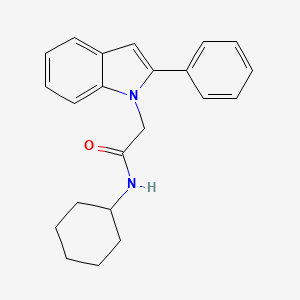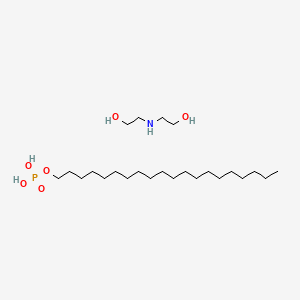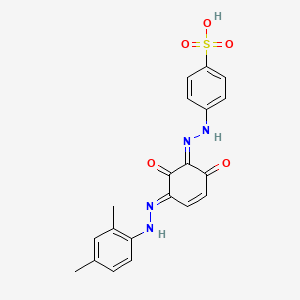
4-((3-((2,4-Dimethylphenyl)diazenyl)-2,6-dihydroxyphenyl)diazenyl)benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-((2,4-Dimethylphenyl)diazenyl)-2,6-dihydroxyphenyl)diazenyl)benzenesulfonic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its diazenyl groups and sulfonic acid functionality, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-((2,4-Dimethylphenyl)diazenyl)-2,6-dihydroxyphenyl)diazenyl)benzenesulfonic acid typically involves a multi-step process The initial step often includes the diazotization of 2,4-dimethylaniline, followed by coupling with 2,6-dihydroxybenzenediazonium salt
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pH, and reactant concentrations are meticulously controlled. The use of catalysts and solvents can also play a crucial role in optimizing the yield and efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-((3-((2,4-Dimethylphenyl)diazenyl)-2,6-dihydroxyphenyl)diazenyl)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can break the diazenyl bonds, leading to the formation of amines.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzenesulfonic acid derivatives.
Aplicaciones Científicas De Investigación
4-((3-((2,4-Dimethylphenyl)diazenyl)-2,6-dihydroxyphenyl)diazenyl)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Investigated for its potential use in biological staining and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-((3-((2,4-Dimethylphenyl)diazenyl)-2,6-dihydroxyphenyl)diazenyl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The diazenyl groups can participate in electron transfer reactions, while the sulfonic acid group can enhance the compound’s solubility and reactivity. These interactions can lead to various biological and chemical effects, depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
4-((3-((2,4-Dimethylphenyl)diazenyl)-2,4-dihydroxyphenyl)diazenyl)benzenesulfonic acid: A closely related compound with similar structural features.
4-((3-((2,4-Dimethylphenyl)diazenyl)-2,6-dihydroxyphenyl)diazenyl)benzenesulfonic acid sodium salt: The sodium salt form of the compound, which may exhibit different solubility and reactivity properties.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
5418-48-4 |
|---|---|
Fórmula molecular |
C20H18N4O5S |
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
4-[(2E)-2-[(5E)-5-[(2,4-dimethylphenyl)hydrazinylidene]-2,6-dioxocyclohex-3-en-1-ylidene]hydrazinyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H18N4O5S/c1-12-3-8-16(13(2)11-12)22-23-17-9-10-18(25)19(20(17)26)24-21-14-4-6-15(7-5-14)30(27,28)29/h3-11,21-22H,1-2H3,(H,27,28,29)/b23-17+,24-19+ |
Clave InChI |
NWPMRAPYSMETJV-RPPGGBECSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)N/N=C/2\C=CC(=O)/C(=N\NC3=CC=C(C=C3)S(=O)(=O)O)/C2=O)C |
SMILES canónico |
CC1=CC(=C(C=C1)NN=C2C=CC(=O)C(=NNC3=CC=C(C=C3)S(=O)(=O)O)C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


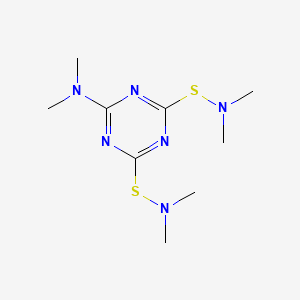
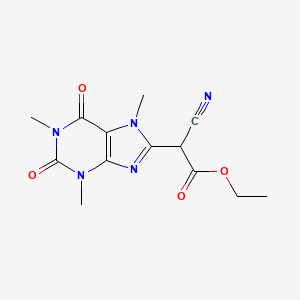
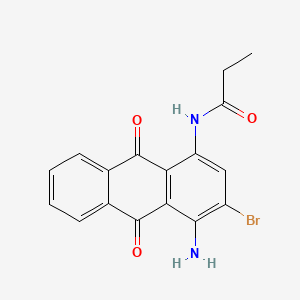
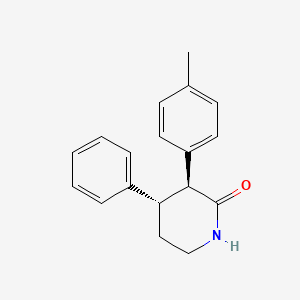
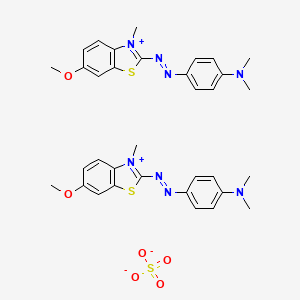

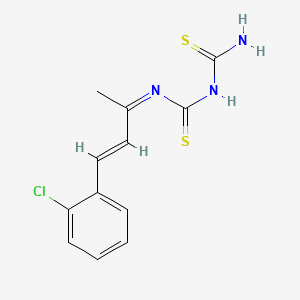
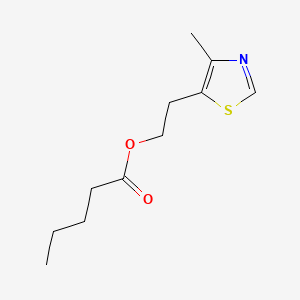
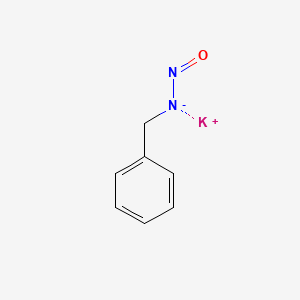
![N,N'-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p'-dioxide](/img/structure/B12690476.png)
